N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide
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Overview
Description
N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide: is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiazole ring in the structure of this compound makes it a compound of interest in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide is a compound that has been synthesized and evaluated for enzyme inhibition Thiazole derivatives, which include this compound, have been found to have diverse biological activities .
Mode of Action
Thiazole derivatives, including this compound, have been associated with a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives, including this compound, have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives, including this compound, have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide is part of the thiazole family, which has been found to have diverse biological activities . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Cellular Effects
It is known that thiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Molecular Mechanism
It is known that thiazole derivatives have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to CA-4 .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .
Dosage Effects in Animal Models
It is known that thiazole derivatives have been tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme .
Metabolic Pathways
It is known that thiazole derivatives have been found in many potent biologically active compounds .
Transport and Distribution
It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .
Subcellular Localization
It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide typically involves the reaction of 2-amino-5-bromothiazole with 4-fluorophenylboric acid through a Suzuki coupling reaction . The reaction conditions include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The amino group on the thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Amino-1,3-thiazole: A basic thiazole derivative with antimicrobial properties.
4-Fluorophenylthiazole: A compound with similar structural features and biological activities.
N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: Another thiazole derivative with potential therapeutic applications.
Uniqueness: N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide is unique due to the presence of both the amino group and the fluorophenyl group, which contribute to its enhanced biological activity and specificity . The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound in drug development .
Properties
IUPAC Name |
N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6(16)14-9-4-7(12)2-3-8(9)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCCNZHVIHXOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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